molecular formula C14H21N3O5 B1433731 Desthiobiotin N-hydroxysuccinimidyl ester CAS No. 80750-24-9

Desthiobiotin N-hydroxysuccinimidyl ester

Cat. No.: B1433731
CAS No.: 80750-24-9
M. Wt: 311.33 g/mol
InChI Key: YDSINCVWMDUPSG-VHSXEESVSA-N
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Biochemical Analysis

Biochemical Properties

Desthiobiotin N-hydroxysuccinimidyl ester plays a crucial role in biochemical reactions by facilitating the labeling of biomolecules. It interacts with primary amine groups on proteins and nucleic acids, forming stable amide bonds. This interaction is essential for various biochemical applications, including affinity capture and purification of proteins. The compound is known to bind to streptavidin, allowing for the efficient capture and subsequent release of labeled biomolecules .

Cellular Effects

This compound influences various cellular processes by enabling the labeling and tracking of proteins within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by modifying proteins involved in these processes. The compound’s ability to label proteins allows researchers to study protein interactions and functions within different cellular contexts .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with primary amine groups on biomolecules. This reaction forms stable amide bonds, which are crucial for the compound’s labeling capabilities. The labeled biomolecules can then be captured using streptavidin, allowing for their detection and purification. This mechanism is widely used in biochemical assays and experiments to study protein interactions and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored at appropriate temperatures (2-8°C). Its stability and labeling efficiency may decrease over extended periods or under suboptimal storage conditions. Long-term studies have shown that the compound can maintain its labeling capabilities for several months when stored properly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower dosages, the compound effectively labels proteins without causing significant adverse effects. At higher dosages, there may be potential toxic effects, including disruptions in cellular functions and metabolic processes. It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing any potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein labeling and purification. It interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amine groups on proteins. This interaction is crucial for the compound’s role in biochemical assays and experiments. The labeled proteins can then be captured and analyzed using streptavidin-based methods .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the efficient localization and accumulation of the compound in specific cellular compartments. The compound’s ability to bind to streptavidin allows for its targeted capture and release, facilitating its use in various biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in labeling and tracking proteins within cells, allowing researchers to study protein interactions and functions in different subcellular contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desthiobiotin N-hydroxysuccinimidyl ester typically involves the reaction of desthiobiotin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions . The resulting product is purified through standard chromatographic techniques to obtain a high-purity ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Large-scale production may also incorporate automated systems for synthesis, purification, and quality control to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Desthiobiotin N-hydroxysuccinimidyl ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds, making it an effective reagent for bioconjugation . This compound does not typically undergo oxidation or reduction reactions under standard laboratory conditions.

Common Reagents and Conditions

The most common reagents used with this compound are primary amines, which are present in proteins and other biomolecules. The reaction is usually carried out in a buffered aqueous solution at a pH of around 7.5 to 8.5 to ensure optimal reactivity and stability .

Major Products Formed

The primary product formed from the reaction of this compound with primary amines is a biotinylated biomolecule. This biotinylated product can then be used for various downstream applications, including affinity purification and detection .

Mechanism of Action

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5/c1-9-10(16-14(21)15-9)5-3-2-4-6-13(20)22-17-11(18)7-8-12(17)19/h9-10H,2-8H2,1H3,(H2,15,16,21)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSINCVWMDUPSG-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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